1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
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Description
Synthesis Analysis
The synthesis of 1-benzhydryl piperazine derivatives, including 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea, has been reported in the literature . The process involves the use of allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .Scientific Research Applications
Metabolism Studies
1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea, as part of the compound Lu AA21004, has been studied for its metabolism using human liver microsomes and recombinant enzymes. This research indicates its oxidative metabolism to various metabolites, catalyzed by specific cytochrome P450 enzymes (Hvenegaard et al., 2012).
Crystal Structure Analysis
The compound's crystal structure has been analyzed, revealing insights into its molecular configuration. This kind of analysis is crucial for understanding the compound's physical and chemical properties, which can influence its biological activity (Naveen et al., 2007).
Antimicrobial Activity
Research has been conducted on derivatives of this compound for their antimicrobial properties. This includes the evaluation of these compounds against various pathogens, indicating potential applications in combating microbial infections (Vinaya et al., 2009).
Inhibiting Cancer Cell Proliferation
Certain derivatives of this compound have been evaluated for their efficacy in inhibiting the proliferation of human breast cancer cells. This suggests potential therapeutic applications in cancer treatment (Kumar et al., 2007).
Drug Design and Synthesis
The compound has been involved in the synthesis and structural characterization of novel dihydropyrimidinone derivatives, which have potential hypoglycemic agents. This indicates its role in the development of new drugs for treating diabetes (Panchal et al., 2017).
properties
IUPAC Name |
1-benzhydryl-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-29(27,28)25-16-14-24(15-17-25)13-12-22-21(26)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRVSHOGPNRVOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.